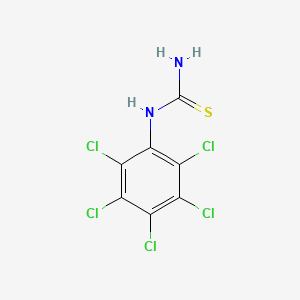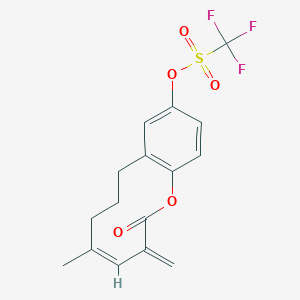
2,6-Diacetoxy-3,7-dibromoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diacetoxy-3,7-dibromoanthracene is a chemical compound with the molecular formula C18H12Br2O4 and a molecular weight of 452.09 g/mol . This compound is characterized by the presence of two acetoxy groups and two bromine atoms attached to an anthracene core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photochemistry, and materials science .
準備方法
The synthesis of 2,6-Diacetoxy-3,7-dibromoanthracene typically involves the bromination of anthracene derivatives followed by acetylation. One common synthetic route includes the bromination of 2,6-dihydroxyanthracene to introduce bromine atoms at the 3 and 7 positions. This is followed by acetylation using acetic anhydride to form the acetoxy groups . The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, and the acetylation step is carried out under reflux conditions .
化学反応の分析
2,6-Diacetoxy-3,7-dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common reagents used in these reactions include strong bases like sodium hydride (NaH) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Diacetoxy-3,7-dibromoanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Photochemistry: The compound is studied for its potential in photochemical reactions, including photoinduced electron transfer and energy transfer processes.
Materials Science: It is used in the synthesis of advanced materials with applications in sensors and optoelectronic devices.
Biological Studies: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2,6-Diacetoxy-3,7-dibromoanthracene involves its interaction with molecular targets through its bromine and acetoxy groups. The bromine atoms can participate in halogen bonding, while the acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can further interact with biological molecules . The pathways involved include electron transfer and radical formation, which are crucial in photochemical and biological processes .
類似化合物との比較
2,6-Diacetoxy-3,7-dibromoanthracene can be compared with other anthracene derivatives such as:
2,3,6,7-Tetrabromoanthracene: This compound has four bromine atoms and is used in similar applications but lacks the acetoxy groups, making it less versatile in certain reactions.
2,6-Dihydroxy-3,7-dibromoanthracene: This compound has hydroxyl groups instead of acetoxy groups, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and acetoxy groups, providing a balance of reactivity and stability for various applications .
特性
分子式 |
C18H12Br2O4 |
|---|---|
分子量 |
452.1 g/mol |
IUPAC名 |
(6-acetyloxy-3,7-dibromoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12Br2O4/c1-9(21)23-17-7-13-3-12-6-16(20)18(24-10(2)22)8-14(12)4-11(13)5-15(17)19/h3-8H,1-2H3 |
InChIキー |
TZSYUPPAVYDJLD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)










![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
